Cas no 1214349-06-0 (5-(4-Fluorophenyl)-3-nitropyridin-2-ol)

5-(4-Fluorophenyl)-3-nitropyridin-2-ol Chemical and Physical Properties
Names and Identifiers
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- 5-(4-fluorophenyl)-3-nitropyridin-2-ol
- 5-(4-Fluorophenyl)-3-nitropyridin-2-ol
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- Inchi: 1S/C11H7FN2O3/c12-9-3-1-7(2-4-9)8-5-10(14(16)17)11(15)13-6-8/h1-6H,(H,13,15)
- InChI Key: TXVCCCWIIXOSBC-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)C1=CNC(C(=C1)[N+](=O)[O-])=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 1
- Complexity: 403
- Topological Polar Surface Area: 74.9
- XLogP3: 1.5
5-(4-Fluorophenyl)-3-nitropyridin-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029000502-500mg |
5-(4-Fluorophenyl)-3-nitropyridin-2-ol |
1214349-06-0 | 95% | 500mg |
$1617.60 | 2023-09-04 | |
Alichem | A029000502-250mg |
5-(4-Fluorophenyl)-3-nitropyridin-2-ol |
1214349-06-0 | 95% | 250mg |
$1048.60 | 2023-09-04 | |
Alichem | A029000502-1g |
5-(4-Fluorophenyl)-3-nitropyridin-2-ol |
1214349-06-0 | 95% | 1g |
$2750.25 | 2023-09-04 |
5-(4-Fluorophenyl)-3-nitropyridin-2-ol Related Literature
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
Additional information on 5-(4-Fluorophenyl)-3-nitropyridin-2-ol
5-(4-Fluorophenyl)-3-nitropyridin-2-ol: A Comprehensive Overview
5-(4-Fluorophenyl)-3-nitropyridin-2-ol, also known by its CAS number 1214349-06-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a nitro group and a hydroxyl group, along with a fluorophenyl substituent. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and materials science.
The synthesis of 5-(4-Fluorophenyl)-3-nitropyridin-2-ol involves a series of carefully controlled reactions, including nucleophilic substitution, oxidation, and coupling processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity and yield. Researchers have explored various solvent systems and catalysts to optimize the reaction conditions, ensuring scalability for industrial applications.
One of the most intriguing aspects of this compound is its electronic properties. The nitro group at the 3-position of the pyridine ring imparts strong electron-withdrawing effects, while the hydroxyl group at the 2-position introduces hydrogen bonding capabilities. These features make 5-(4-Fluorophenyl)-3-nitropyridin-2-ol an attractive candidate for use in electronic materials, such as organic semiconductors and sensors. Recent studies have demonstrated its potential as a building block for advanced materials with tailored electronic properties.
In the field of pharmacology, 5-(4-Fluorophenyl)-3-nitropyridin-2-ol has shown promising activity in preclinical models. Its ability to modulate specific biological pathways makes it a valuable lead compound for drug discovery programs targeting various diseases, including cancer and neurodegenerative disorders. For instance, recent research has highlighted its potential as an inhibitor of key enzymes involved in tumor progression.
The fluorophenyl substituent at the 5-position plays a crucial role in determining the compound's pharmacokinetic properties. Fluorine atoms are known to enhance lipophilicity and improve metabolic stability, which are critical factors for drug candidates. Studies have shown that 5-(4-Fluorophenyl)-3-nitropyridin-2-ol exhibits favorable absorption and distribution profiles in experimental models, suggesting its potential as an orally bioavailable drug.
In terms of environmental impact, researchers have investigated the biodegradation pathways of 5-(4-Fluorophenyl)-3-nitropyridin-2-o. Initial findings indicate that it undergoes microbial degradation under aerobic conditions, producing less toxic byproducts. These results are encouraging for its use in applications where environmental safety is a concern.
In conclusion, 5-(4-fluorophenyl)-3-nitropyridin - 2 - ol (CAS No: 1214349 - 06 - 0) is a multifaceted compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool for both academic research and industrial development. As ongoing investigations continue to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the advancement of science and technology.
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